molecular formula C15H16N2O3 B267073 N-{3-[(propylamino)carbonyl]phenyl}-2-furamide

N-{3-[(propylamino)carbonyl]phenyl}-2-furamide

Katalognummer B267073
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: FMCLHNGAMXHAEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(propylamino)carbonyl]phenyl}-2-furamide, also known as PAF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PAF is a furan derivative that has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.

Wirkmechanismus

The mechanism of action of N-{3-[(propylamino)carbonyl]phenyl}-2-furamide involves its ability to modulate the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation, which can lead to the reduction of inflammation in the body. This compound has also been shown to have an effect on the cardiovascular system, where it can modulate the activity of certain receptors involved in blood vessel constriction and dilation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-{3-[(propylamino)carbonyl]phenyl}-2-furamide in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This can lead to more targeted and specific results in experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Zukünftige Richtungen

There are several future directions for the use of N-{3-[(propylamino)carbonyl]phenyl}-2-furamide in scientific research. One potential application is in the development of new cancer therapies, where this compound can be used as a targeted therapy to inhibit the growth and proliferation of cancer cells. Another potential application is in the development of new anti-inflammatory drugs, where this compound can be used to modulate the activity of certain enzymes involved in inflammation. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which can help to inform safe dosing and usage in future experiments.

Synthesemethoden

The synthesis of N-{3-[(propylamino)carbonyl]phenyl}-2-furamide involves the reaction of 3-(propylamino)benzoic acid with furan-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-{3-[(propylamino)carbonyl]phenyl}-2-furamide has been studied extensively for its potential applications in various fields such as cancer research, cardiovascular diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of certain enzymes and receptors involved in cell signaling pathways.

Eigenschaften

Molekularformel

C15H16N2O3

Molekulargewicht

272.3 g/mol

IUPAC-Name

N-[3-(propylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-2-8-16-14(18)11-5-3-6-12(10-11)17-15(19)13-7-4-9-20-13/h3-7,9-10H,2,8H2,1H3,(H,16,18)(H,17,19)

InChI-Schlüssel

FMCLHNGAMXHAEG-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Kanonische SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.